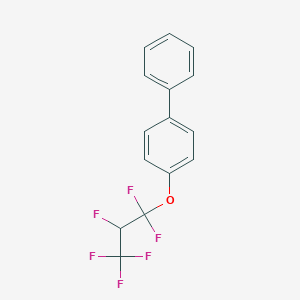

4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl

Description

Synthesis Analysis

The synthesis of fluorinated biphenyl compounds often involves reactions between phenolic compounds and hexafluoroacetone, utilizing specific catalysts and solvents to form the desired fluorinated ether linkages. For instance, Shi-Juan Li et al. (2015) demonstrated the synthesis of a related compound, 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, through the reaction of phenol with hexafluoroacetone, indicating a potential pathway for synthesizing compounds with similar fluorinated propoxy groups (Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015).

Molecular Structure Analysis

The molecular structure of fluorinated biphenyl compounds is characterized by the presence of a hexafluoropropoxy group attached to a biphenyl core. This structure confers unique electronic and steric properties on the molecule. X-ray crystallography and theoretical calculations are often employed to elucidate these structures, as seen in the work of Shi-Juan Li et al. (2015), who determined the crystal structure of a related compound and identified significant intermolecular hydrogen bonding patterns that could be indicative of similar fluorinated biphenyls' molecular arrangements.

Chemical Reactions and Properties

Fluorinated biphenyls can undergo various chemical reactions, including polymerization, to produce materials with desirable properties such as high optical transparency and thermal stability. The synthesis of polyimides from perfluorobiphenyl derivatives, as reported by H. Yeo et al. (2015), showcases the reactivity of these compounds and their potential to serve as monomers in high-performance polymeric materials (H. Yeo, M. Goh, B. Ku, & Nam‐Ho You, 2015).

Physical Properties Analysis

The physical properties of fluorinated biphenyl compounds, such as optical transparency, thermal stability, and low refractive indices, are significantly influenced by their molecular structure. The incorporation of fluorine atoms contributes to the materials' high thermal decomposition temperatures and glass transition temperatures, as well as their optical properties. This is exemplified by the synthesis and characterization of highly-fluorinated polyimides derived from perfluoro-[1,1′-biphenyl]-4,4′-diyl derivatives, which exhibit high optical transparency and good thermal properties (H. Yeo et al., 2015).

Propriétés

IUPAC Name |

1-(1,1,2,3,3,3-hexafluoropropoxy)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6O/c16-13(14(17,18)19)15(20,21)22-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGNEMNTMTZFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570928 | |

| Record name | 4-(1,1,2,3,3,3-Hexafluoropropoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl | |

CAS RN |

175838-51-4 | |

| Record name | 4-(1,1,2,3,3,3-Hexafluoropropoxy)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175838-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1,2,3,3,3-Hexafluoropropoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

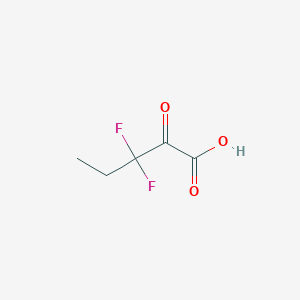

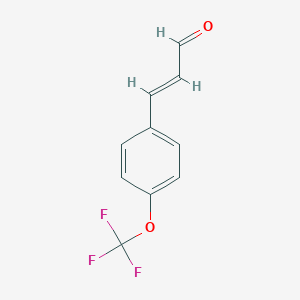

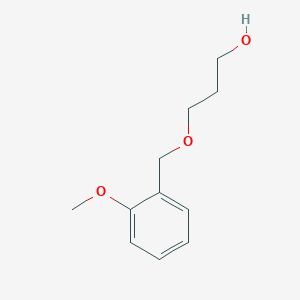

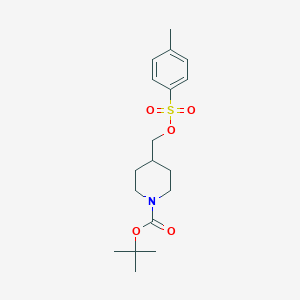

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)

![(2S)-3-hydroxy-2-[[2-[[(3R)-15-methyl-3-(13-methyltetradecanoyloxy)hexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B67736.png)